molecular formula C8H5BrF2O2 B2382526 4-(Bromomethyl)-2,5-difluorobenzoic acid CAS No. 178696-18-9

4-(Bromomethyl)-2,5-difluorobenzoic acid

Cat. No.: B2382526
CAS No.: 178696-18-9
M. Wt: 251.027
InChI Key: QHARKTFFPLFEFA-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2,5-difluorobenzoic acid is an organic compound with the molecular formula C8H5BrF2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromomethyl and difluoro groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

4-(Bromomethyl)-2,5-difluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Employed in the production of specialty chemicals and materials, including polymers and agrochemicals.

Safety and Hazards

4-(Bromomethyl)benzoic acid should be handled with care to avoid contact with skin and eyes . It is recommended to avoid formation of dust and aerosols . Adequate ventilation should be ensured during handling .

Relevant Papers Several papers have been published on the use of boronic acids, including 4-(Bromomethyl)benzoic acid, in various applications . These include sensing applications, biochemical tools, therapeutics, separation technologies, and more . The use of boronic acids in Suzuki–Miyaura coupling is also well-documented .

Mechanism of Action

Target of Action

The primary target of 4-(Bromomethyl)-2,5-difluorobenzoic acid is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound’s role in this reaction is likely due to its bromomethyl group, which can participate in the reaction as an electrophilic organic group .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, the this compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a key biochemical pathway in organic synthesis . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in the synthesis of various organic compounds . The downstream effects of this pathway can lead to the production of a wide range of organic compounds, depending on the specific reactants used in the reaction .

Pharmacokinetics

The compound’s bromomethyl group may influence its bioavailability and metabolic stability .

Result of Action

The result of the compound’s action in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used in the reaction .

Action Environment

The action of this compound in the Suzuki–Miyaura cross-coupling reaction is influenced by various environmental factors. For instance, the reaction conditions, including temperature and solvent, can affect the reaction’s efficiency and the stability of the compound . Furthermore, the compound is moisture sensitive , indicating that the presence of water can influence its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2,5-difluorobenzoic acid typically involves the bromination of 2,5-difluorotoluene followed by oxidation. One common method includes the following steps:

    Bromination: 2,5-difluorotoluene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromomethyl group.

    Oxidation: The bromomethylated product is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to convert the methyl group to a carboxylic acid group, resulting in this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2,5-difluorobenzoic acid can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or further oxidized to form derivatives like esters or amides.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Oxidizing agents like potassium permanganate in aqueous conditions.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate in organic solvents such as tetrahydrofuran.

Major Products

    Nucleophilic Substitution: Substituted benzoic acids with various functional groups.

    Oxidation: Derivatives like esters or amides.

    Coupling Reactions: Biaryl compounds with diverse functional groups.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)benzoic acid: Similar structure but lacks the difluoro groups.

    2,5-Difluorobenzoic acid: Lacks the bromomethyl group.

    4-(Chloromethyl)-2,5-difluorobenzoic acid: Similar structure but with a chloromethyl group instead of bromomethyl.

Uniqueness

4-(Bromomethyl)-2,5-difluorobenzoic acid is unique due to the presence of both bromomethyl and difluoro groups, which impart distinct reactivity and properties. The difluoro groups enhance the compound’s stability and electron-withdrawing effects, while the bromomethyl group provides a versatile site for further functionalization.

Properties

IUPAC Name

4-(bromomethyl)-2,5-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c9-3-4-1-7(11)5(8(12)13)2-6(4)10/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHARKTFFPLFEFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)C(=O)O)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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